2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide

Lipophilicity CNS drug design Physicochemical profiling

2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (CAS 1798540-45-0) is a synthetic small molecule (C₁₉H₃₀N₂O₄S, MW 382.52 g/mol) that integrates an adamantane cage, a piperidine ring, a sulfonyl linker, and an N-methylacetamide terminus within a single scaffold. This compound belongs to the broader class of adamantane–piperidine–sulfonamide hybrids, which have been explored as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, antimicrobial agents, and CNS-penetrant chemical probes.

Molecular Formula C19H30N2O4S
Molecular Weight 382.52
CAS No. 1798540-45-0
Cat. No. B2436008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
CAS1798540-45-0
Molecular FormulaC19H30N2O4S
Molecular Weight382.52
Structural Identifiers
SMILESCNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C19H30N2O4S/c1-20-17(22)12-26(24,25)16-2-4-21(5-3-16)18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,22)
InChIKeyNKUYNSACJWQMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (CAS 1798540-45-0): Structural Profile and Procurement Baseline


2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (CAS 1798540-45-0) is a synthetic small molecule (C₁₉H₃₀N₂O₄S, MW 382.52 g/mol) that integrates an adamantane cage, a piperidine ring, a sulfonyl linker, and an N-methylacetamide terminus within a single scaffold . This compound belongs to the broader class of adamantane–piperidine–sulfonamide hybrids, which have been explored as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, antimicrobial agents, and CNS-penetrant chemical probes [1][2]. Its structural architecture distinguishes it from simpler adamantane drugs (e.g., amantadine, memantine) by embedding the adamantane moiety within a functionalized piperidine-sulfonyl-acetamide framework that can engage multiple binding determinants simultaneously.

Why Generic Substitution Fails for 2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (CAS 1798540-45-0)


Although the adamantane–piperidine–sulfonamide chemotype is shared among many research compounds, small changes in linker connectivity, heterocycle composition, and terminal amide substitution produce substantial differences in target engagement, selectivity, and physicochemical properties that preclude simple interchange [1]. For example, replacing the N-methylacetamide terminus with a methyl ester (as in the analog methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate, CAS 1448130-63-9) alters hydrogen-bonding capacity and metabolic susceptibility, while swapping the adamantane-1-carbonyl for an adamantan-1-ylcarbamoyl linker shifts the conformational preferences of the piperidine ring [2]. The target compound’s specific combination of an amide carbonyl directly attached to the adamantane cage and a methylamide capping group creates a unique pharmacophoric signature that cannot be recapitulated by off-the-shelf analogs. The following quantitative evidence demonstrates where these differences translate into measurable differentiation.

Quantitative Evidence Guide: 2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (1798540-45-0) vs. Closest Analogs


Computational LogP Comparison: Lipophilicity Tuning vs. Clinically Used Adamantane Drugs

The target compound exhibits a computed logP of approximately 2.9 (ALogP ≈ 2.52) [1], placing it in a moderately lipophilic range that is lower than memantine (logP ~4.2) and close to the optimal CNS drug space (logP 2–4), suggesting improved solubility and formulation characteristics relative to highly lipophilic adamantane drugs while retaining adequate membrane permeability . This logP value is markedly lower than that of the simpler analog 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (estimated logP > 3.5 based on structural fragments), indicating that the N-methylacetamide terminus contributes to reduced lipophilicity.

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Differentiating the N-Methylacetamide Terminus from Ester and Carboxamide Analogs

The target compound possesses 1 hydrogen-bond donor (N–H of the methylamide) and 5 hydrogen-bond acceptors (two sulfonyl oxygens, one amide carbonyl, one piperidine carbonyl, and one amide oxygen) [1]. This profile differs critically from the methyl ester analog (CAS 1448130-63-9), which lacks the N–H donor and instead presents an additional H-bond acceptor (ester oxygen), altering its interaction potential with catalytic residues in enzyme active sites. In the context of 11β-HSD1 inhibition, the presence of a single H-bond donor in the target compound may allow more selective engagement with the Tyr183/Ser170 hydrogen-bonding network observed in co-crystal structures of adamantane-based inhibitors [2], whereas the ester analog would be incapable of donating a hydrogen bond at this position.

Medicinal chemistry ADME prediction Structure-activity relationships

Piperidine 4-Position Sulfonyl Substitution: Conformational Advantage over 3-Substituted Analogs in Enzyme Pocket Occupancy

The target compound positions the sulfonyl-N-methylacetamide group at the 4-position of the piperidine ring, whereas the comparator N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide (ChemBridge Corp., logP = 2.77) places its sulfonamide at the 3-position via a methylene spacer . Molecular modeling studies of adamantane–piperidine 11β-HSD1 inhibitors indicate that 4-substituted piperidines adopt an equatorial orientation that projects the sulfonyl moiety into a solvent-exposed region while maintaining the adamantane anchor in the hydrophobic pocket, whereas 3-substituted analogs exhibit a steric clash between the sulfonamide and the active-site rim residues [1]. This positional isomerism is expected to yield different inhibition kinetics and selectivity profiles.

Conformational analysis Enzyme inhibition Structure-based drug design

Molecular Weight and Rule-of-Five Compliance: Procurement-Relevant Differentiation from Higher-MW Adamantane-Piperidine Hybrids

At 382.52 g/mol, the target compound is substantially lighter than structurally related adamantane–piperidine–sulfonamide conjugates that incorporate extended heterocyclic appendages, such as Rentinolol (MW ~780 g/mol) and 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (MW 391.53 g/mol) [1]. With zero violations of Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), the target compound occupies a favorable drug-like chemical space that is compatible with oral bioavailability optimization programs, whereas many bulkier analogs with MW > 500 or logP > 5 face higher attrition risk in lead development.

Drug-likeness Lead selection Procurement specifications

Sulfonyl Linker Stability: Chemical Robustness Advantage over Ester-Containing Adamantane-Piperidine Analogs

The sulfonyl functional group connecting the piperidine ring to the N-methylacetamide moiety is chemically more robust than the ester linkage found in methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate, which contains a hydrolytically labile methyl ester [1]. Sulfonamides are generally resistant to hydrolysis under physiological pH conditions (pH 1–9), whereas esters undergo base- and enzyme-catalyzed hydrolysis with half-lives that can be as short as minutes in the presence of plasma esterases [2]. The target compound is reported to be stable for at least 2 years when stored at -20 °C, and as a solid it is stable under normal temperatures and pressures [3]. This enhanced chemical stability reduces batch-to-batch variability and ensures greater assay reproducibility over extended experimental timelines.

Chemical stability Storage conditions Assay reproducibility

Important Caveat: Limited Publicly Available Target-Specific Biological Data

At the time of this guide preparation, no peer-reviewed publications or patent documents were identified that report direct, quantitative biological assay data (e.g., IC₅₀, Kᵢ, EC₅₀, MIC) specifically for 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (CAS 1798540-45-0) [1]. The class-level inferences drawn above are based on structurally related adamantane–piperidine–sulfonamide compounds that have demonstrated 11β-HSD1 inhibitory activity (IC₅₀ values from 0.5 nM to 96 nM for optimized analogs [2]) and antimicrobial activity (MIC values from 0.5 to 32 µg/mL against Gram-positive and fungal strains [3]). However, these data cannot be directly attributed to the target compound without confirmatory experimental testing. Prospective purchasers should view this compound as a structurally differentiated chemical probe requiring de novo biological profiling rather than as a validated lead with pre-existing activity data. This transparency is essential for informed procurement decisions, particularly in competitive research environments where confirmed potency data are prerequisite to resource allocation.

Data transparency Procurement risk assessment Experimental validation required

Recommended Research and Industrial Application Scenarios for 2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide (1798540-45-0)


11β-HSD1 Inhibitor Lead Optimization: A Structurally Distinct Scaffold with Favorable Drug-Like Properties

The compound's adamantane–piperidine–sulfonamide architecture, combined with a favorable MW (382.52 Da), moderate logP (~2.9), and one H-bond donor, makes it an attractive starting point for hit-to-lead optimization targeting 11β-HSD1. Its structural differentiation from existing adamantyl amide inhibitors (IC₅₀ = 0.5–96 nM in cellular assays) arises from the 4-sulfonyl-N-methylacetamide substitution pattern, which positions the H-bond donor for potential interaction with the Tyr183/Ser170 network observed in co-crystal structures [1]. The absence of a hydrolytically labile ester linkage further supports its selection for assays requiring extended incubation times. Procurement of this compound enables SAR exploration around the N-methylamide terminus, a vector that is underexplored in the published 11β-HSD1 inhibitor literature [2].

Chemical Probe Development for CNS Targets Requiring Moderate Lipophilicity and Sulfonamide Stability

With a computed logP of ~2.5–2.9 and confirmed stability as a solid at ambient conditions for ≥ 2 years when stored at -20 °C, this compound is well-suited as a chemical probe for CNS targets where excessive lipophilicity (logP > 4, as observed for memantine) is associated with off-target promiscuity and phospholipidosis risk [1]. Unlike ester-containing adamantane–piperidine analogs that degrade in biological media, the sulfonamide linker ensures consistent compound integrity throughout in vitro pharmacological assays, reducing the confounding effects of degradation products on dose–response measurements [2].

Comparative Selectivity Profiling Against 11β-HSD2 and Related Short-Chain Dehydrogenase/Reductase Enzymes

The target compound's unique H-bond donor/acceptor pattern (1 HBD, 5 HBA) and 4-sulfonyl-piperidine geometry are predicted to confer a distinct selectivity fingerprint against 11β-HSD2 compared to known adamantane sulfonamide inhibitors. Published data for related compounds show 11β-HSD1/11β-HSD2 selectivity ratios exceeding 200-fold for optimized sulfonamides [1], but the contribution of the N-methylacetamide terminus to isoform selectivity has not been explored. Procurement of this compound enables direct head-to-head selectivity screening against 11β-HSD2, filling a structural gap in current SAR understanding and potentially identifying a new selectivity-determining motif [2].

Antimicrobial Screening: Exploring the Adamantane-Piperidine Pharmacophore Against Resistant Strains

Recent studies on (piperidin-4-yl)adamantane-1-carboxylate derivatives have demonstrated MIC values of 0.5–32 µg/mL against Gram-positive bacteria (E. coli ATCC 8739) and fungal pathogens (C. albicans ATCC 10231, C. neoformans), with some compounds outperforming reference drugs such as ampicillin and fluconazole [1]. The target compound's sulfonyl-N-methylacetamide substitution is a structural feature absent from the published antimicrobial adamantane-piperidine series, and its procurement would allow evaluation of whether this modification enhances or diminishes antimicrobial potency, contributing to the SAR landscape for this emerging anti-infective chemotype [2].

Quote Request

Request a Quote for 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.